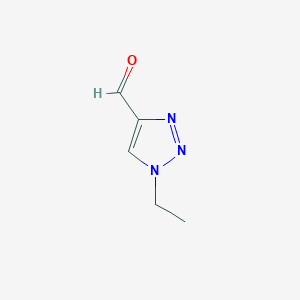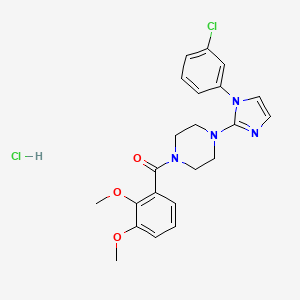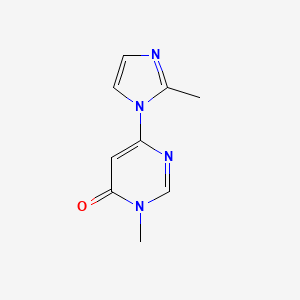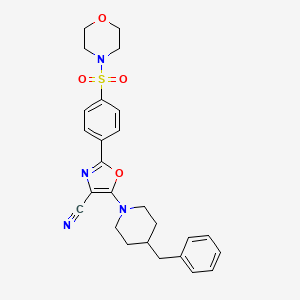![molecular formula C23H27N3O2 B2826111 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide CAS No. 898420-45-6](/img/structure/B2826111.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide is a chemical compound with the molecular formula C18H17N3O2. It is a quinazolinone derivative, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . Another method involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone) .Chemical Reactions Analysis
Quinazolinone derivatives exhibit a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The relationship between the functional group variation and the biological activity of the evaluated compounds has been discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary based on the specific substitutions on the quinazoline ring. For instance, 4-(4-Oxo-3-(4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3,4-dihydroquinazolin-2-yl) phenyl-4-methylbenzenesulfonate, a quinazolinone derivative, is reported to be yellow crystals with a melting point of 140–142 °C .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
This compound has been investigated for its anticonvulsant effects. Researchers synthesized novel derivatives and evaluated their activity using various experimental epilepsy models. One promising derivative, 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) , exhibited potent anticonvulsant activity. It surpassed reference drugs like phenytoin and ethosuximide .
Antioxidant Properties
While not directly related to the compound , it’s interesting to note that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , formed in the Maillard reaction, contributes to the antioxidant properties of Maillard reaction intermediates. Researchers have synthesized hydroxyl group-protected DDMP derivatives to explore the source of antioxidant activity .
Other Pharmacological Activities
Although specific studies on this compound are limited, further investigations could explore its potential in other areas, such as NMDA receptor modulation or cholecystokinin antagonism .
Zukünftige Richtungen
The future directions for the study of quinazolinone derivatives include further optimization and development of these compounds as potential leads for new antitubercular and anti-HIV agents . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Eigenschaften
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-9-17(10-5-2)22(27)25-18-11-8-12-19(15-18)26-16(3)24-21-14-7-6-13-20(21)23(26)28/h6-8,11-15,17H,4-5,9-10H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBCQKRINAPNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2826032.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)
![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)




![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2826043.png)



